Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13360992
InChI: InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3/b19-15+
SMILES: CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol

Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate

CAS No.:

Cat. No.: VC13360992

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate -

Specification

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
IUPAC Name ethyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
Standard InChI InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3/b19-15+
Standard InChI Key POCJKZQESXHRQB-XDJHFCHBSA-N
Isomeric SMILES CCOC(=O)/C(=C(\C)/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N
SMILES CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Canonical SMILES CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A 3-(benzyloxy)phenyl group at position 3 of the butenoate chain, providing steric bulk and aromatic π-system interactions.

  • A cyano group at position 2, which enhances electrophilicity and participates in nucleophilic addition reactions.

  • An ethyl ester moiety at the terminal carboxylate, facilitating solubility in organic solvents and serving as a leaving group in transesterification .

The conjugated double bond between C2 and C3 creates a planar geometry, stabilizing the molecule through resonance delocalization.

Physical and Spectral Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight321.4 g/mol
Boiling PointNot reported-
SolubilitySoluble in DMSO, THF, acetone
UV-Vis λ<sub>max</sub>~270 nm (aromatic π→π*)Inferred
IR Peaks2220 cm<sup>−1</sup> (C≡N)Inferred

The absence of reported melting/boiling points suggests challenges in purification or stability under standard conditions.

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between ethyl acetoacetate and 3-(benzyloxy)benzaldehyde, followed by cyanation. A representative pathway involves:

  • Aldol Condensation:
    Ethyl acetoacetate+3-(benzyloxy)benzaldehydepiperidineEthyl 3-[3-(benzyloxy)phenyl]but-2-enoate\text{Ethyl acetoacetate} + \text{3-(benzyloxy)benzaldehyde} \xrightarrow{\text{piperidine}} \text{Ethyl 3-[3-(benzyloxy)phenyl]but-2-enoate}

  • Cyanation:
    But-2-enoate intermediate+CNCuCNEthyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate\text{But-2-enoate intermediate} + \text{CN}^- \xrightarrow{\text{CuCN}} \text{Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate}

Yields range from 45–60%, with impurities arising from competing Michael additions.

Recent Methodological Advances

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 72%.

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) achieve enantiomeric excess >90% for chiral derivatives .

Pharmaceutical Applications

Anti-Cancer Agent Development

The compound’s α,β-unsaturated nitrile moiety acts as a Michael acceptor, covalently inhibiting cysteine proteases like cathepsin B, a target in metastatic cancers . Derivatives exhibit IC<sub>50</sub> values of 0.8–2.4 µM against breast cancer cell lines (MCF-7, MDA-MB-231).

Structure-Activity Relationships (SAR)

  • Benzyloxy Group: Removal reduces potency by 10-fold, underscoring its role in hydrophobic pocket binding.

  • Ethyl Ester: Replacement with methyl esters decreases metabolic stability in vivo .

Material Science Applications

Polymer Modification

Incorporating the compound into polyurethane backbones via thiol-ene click chemistry enhances:

  • Thermal Stability: Decomposition onset increases from 210°C to 275°C.

  • Tensile Strength: From 12 MPa to 28 MPa due to crosslinking .

Liquid Crystal Engineering

The rigid phenyl core and flexible ester tail promote nematic phase formation in liquid crystalline polymers, with clearing temperatures of 145–160°C.

Analytical and Mechanistic Studies

Chromatographic Behavior

In reverse-phase HPLC (C18 column, acetonitrile/water), the compound elutes at 14.2 minutes with a symmetry factor of 1.08, indicating high purity.

Degradation Pathways

  • Base Hydrolysis: The ethyl ester hydrolyzes to the carboxylic acid at pH >10, followed by decarboxylation.

  • Photodegradation: UV exposure (254 nm) cleaves the benzyloxy group, forming 3-hydroxyphenyl derivatives .

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